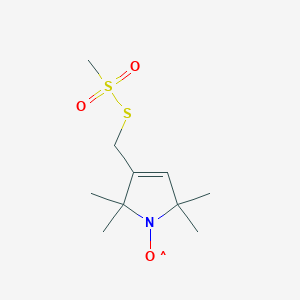

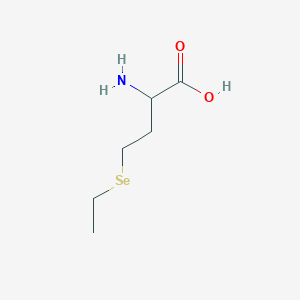

Butanoic acid, 2-amino-4-(ethylseleno)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves strategic functional group manipulations to introduce the selenium atom into the organic framework. For instance, the synthesis of 3-substituted ethyl (Z)-4,4,4-trifluoro-2-formylamino-2-butenoates, which are structurally related precursors, employs the Schollkopf formylamino-methylenation protocol, starting from ethyl isocyanoacetate and trifluoromethyl ketones (Enders, D., Chen, Z., & Raabe, G., 2005). Similarly, the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids, involving successive substitutions that introduce a phenylseleno group, indicates a method that could be adapted for the ethylseleno analogue (Silverman, R., Durkee, S., & Invergo, B., 1986).

Molecular Structure Analysis

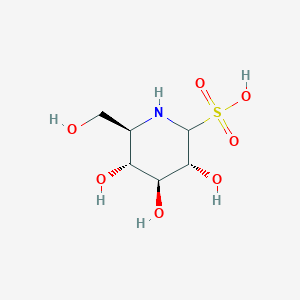

The presence of the ethylseleno group significantly impacts the molecular structure, potentially affecting the molecule's overall conformation and reactivity. Stereospecific conversions observed in compounds with similar structural elements underline the importance of configuration in dictating the compound's behavior in biological systems and chemical reactions (Hoffman, N., Yang, S., Ichihara, A., & Sakamura, S., 1982).

Applications De Recherche Scientifique

1. Chromatographic Applications

Butanoic acid derivatives, including 2-amino-4-(ethylseleno)-butanoic acid, have been studied for their effectiveness in chromatographic processes. For example, paper chromatography techniques utilizing solvents like n-butanol and methyl ethyl ketone have been developed for separating amino acids, which can include derivatives of butanoic acid (Mizell & Simpson, 1961). These techniques offer reproducible results and distinctive coloration for amino acids post-treatment, facilitating easier identification.

2. Solubility and Solvent Effects Studies

Research on the solubility of amino acid derivatives in various solvents is essential for their purification and application in different scientific domains. Studies, such as those conducted by Zhu et al. (2019), provide valuable insights into the solution processes for amino acids and their derivatives, which include butanoic acid derivatives, across a range of temperatures and solvents (Zhu et al., 2019).

3. Biochemical and Microbiological Studies

In microbiology, derivatives of butanoic acid have been explored for their role as precursors in the production of antimetabolites. For instance, L-2-amino-4-(2-aminoethoxy)-butanoic acid, a close relative of 2-amino-4-(ethylseleno)-butanoic acid, has been identified as a precursor in the biosynthesis of antimetabolites by Streptomyces sp. (Scannell et al., 1976).

4. Chemical Synthesis and Pharmaceutical Applications

Butanoic acid derivatives are also significant in chemical synthesis. They serve as precursors for various biochemical compounds, including β-trifluoromethyl substituted amino acids, as demonstrated by Enders et al. (2005) (Enders et al., 2005). Furthermore, the structural, electronic, and optical properties of butanoic acid derivatives have been extensively studied for their potential pharmacological importance, as evidenced by the work of Vanasundari et al. (2018) (Vanasundari et al., 2018).

Safety And Hazards

Propriétés

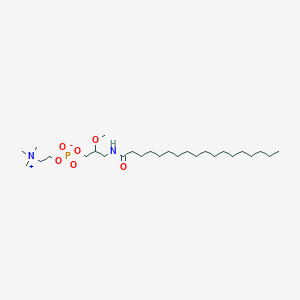

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 2-amino-4-(ethylseleno)- | |

CAS RN |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)